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molecular formula C8H9BrO2S B8813248 1-Bromo-2-methyl-3-(methylsulfonyl)benzene

1-Bromo-2-methyl-3-(methylsulfonyl)benzene

Cat. No. B8813248
M. Wt: 249.13 g/mol
InChI Key: FOTWJWSTPVURRL-UHFFFAOYSA-N
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Patent
US08314126B2

Procedure details

Preparation according to preparation 4: 1-bromo-2-methyl-3-(methylthio)benzene (1.33 g), carbon tetrachloride (8 ml), acetonitrile (8 ml), water (16 ml), sodium periodate (3.9 g), ruthenium trichloride (1 mg). Yield: 1.6 g. MS m/z (rel. intensity, 70 eV) 250 (M+, 69), 248 (M+, 67), 169 (49), 90 (63), 89 (bp).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
3.9 g
Type
reactant
Reaction Step Four
[Compound]
Name
( 49 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 63 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
16 mL
Type
reactant
Reaction Step Seven
Quantity
1 mg
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:8][CH3:9])[C:3]=1[CH3:10].C(Cl)(Cl)(Cl)Cl.C(#N)C.I([O-])(=O)(=O)=[O:20].[Na+].[OH2:25]>[Ru](Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:8]([CH3:9])(=[O:20])=[O:25])[C:3]=1[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)SC)C
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)#N
Step Four
Name
Quantity
3.9 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Five
Name
( 49 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 63 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
16 mL
Type
reactant
Smiles
O
Step Eight
Name
Quantity
1 mg
Type
catalyst
Smiles
[Ru](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation
CUSTOM
Type
CUSTOM
Details
according to preparation 4

Outcomes

Product
Name
Type
Smiles
BrC1=C(C(=CC=C1)S(=O)(=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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